

A Technical Guide to the IUPAC Nomenclature of 1-Ethyl-2-methylquinolinium iodide

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Compound of Interest

Compound Name: 1-Ethyl-2-methylquinolinium iodide

Cat. No.: B1585537

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound **1-Ethyl-2-methylquinolinium iodide**. Rather than a procedural overview, this document elucidates the systematic chemical grammar and logic underpinning its name, offering foundational insights for professionals engaged in chemical synthesis, analysis, and pharmaceutical development.

Introduction: Deconstructing the Name

The name **1-Ethyl-2-methylquinolinium iodide** precisely describes a specific chemical entity comprising a positively charged organic cation and an iodide anion. The systematic nature of IUPAC nomenclature ensures that this name corresponds to one and only one molecular structure, a critical requirement for reproducibility and regulatory compliance in scientific research. This guide will dissect the name into its constituent parts: the parent heterocycle, its substituents, the indication of charge, and the counter-ion, explaining the rationale for each component based on established IUPAC rules.

Table 1: Core Components of **1-Ethyl-2-methylquinolinium iodide**

Component	Type	Function in Nomenclature
Quinoline	Parent Heterocycle	Defines the core bicyclic aromatic structure.
-ium	Suffix	Denotes a positive charge on the nitrogen atom of the parent heterocycle, forming a cation.
1-Ethyl	Substituent	An ethyl group ($-\text{CH}_2\text{CH}_3$) attached to the nitrogen atom at position 1.
2-Methyl	Substituent	A methyl group ($-\text{CH}_3$) attached to the carbon atom at position 2.
Iodide	Counter-ion	The inorganic anion (I^-) that balances the positive charge of the organic cation.

The Structural Foundation: The Quinolinium Cation

The core of the compound is the 1-Ethyl-2-methylquinolinium cation. Understanding its name requires a step-by-step analysis of the nomenclature rules for substituted, charged heterocyclic systems.

The Parent Heterocycle: Quinoline

Quinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.^{[1][2]} Its structure and, crucially, its numbering system are the foundation of the IUPAC name. Per IUPAC guidelines, the numbering of the quinoline ring is fixed and starts from the nitrogen atom, proceeding around the pyridine ring first and then through the benzene ring. The carbon atoms at the ring fusion are not numbered in sequence.^{[3][4]}

The standard numbering is paramount for unambiguously assigning the positions of substituents.^[5]

Caption: Standard IUPAC numbering of the quinoline heterocycle.

Quaternization and the "-ium" Suffix

The compound in question is a quaternary ammonium salt.^[6] This means the nitrogen atom of the quinoline ring is bonded to four carbon atoms (two within the ring, one in the ethyl group, and one in the methyl group's neighboring carbon), and therefore carries a formal positive charge.

According to IUPAC Rule C-816.2, when a base whose name does not end in "-amine" (such as quinoline) is quaternized, the cationic nature is denoted by adding the suffix "-ium" to the name of the base, with elision of the terminal "e".^[7]

- Quinoline (the neutral base) → Quinolinium (the cation)

This simple rule efficiently communicates the presence of a positive charge on the heterocyclic nitrogen atom.

Substituent Naming and Locants

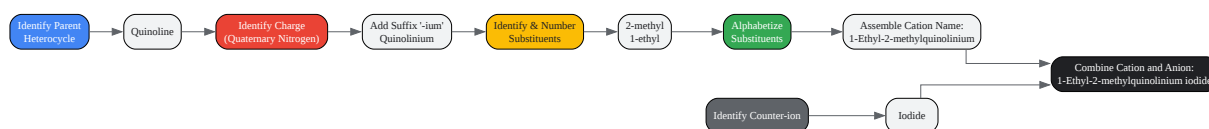
The name identifies two alkyl substituents attached to the quinolinium core:

- 2-methyl: A methyl group ($-\text{CH}_3$) is located at position 2 of the quinoline ring.
- 1-Ethyl: An ethyl group ($-\text{CH}_2\text{CH}_3$) is attached at position 1, which is the nitrogen atom.

The prefixes "ethyl" and "methyl" are alphabetized in the final name, irrespective of their numerical locants.^[8] This is a fundamental rule in IUPAC nomenclature to ensure consistency.

Assembling the Full IUPAC Name

The process of constructing the final name follows a logical sequence based on the principles outlined above.



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Caption: IUPAC Naming Workflow for **1-Ethyl-2-methylquinolinium iodide**.

- Parent Cation: Start with the base name "quinoline" and add the "-ium" suffix to denote the charge, resulting in "quinolinium".
- Prefixes: Identify the substituents and their locants: "2-methyl" and "1-ethyl".
- Alphabetize: Arrange the substituents alphabetically: "ethyl" comes before "methyl".
- Assemble Cation: Combine the alphabetized prefixes with the parent cation name: 1-Ethyl-2-methylquinolinium.
- Add Anion: Add the name of the counter-ion, separated by a space: iodide.

This systematic assembly results in the final, unambiguous IUPAC name: **1-Ethyl-2-methylquinolinium iodide**.^[9]

Synthesis and Application Context

General Synthesis Protocol

1-Ethyl-2-methylquinolinium iodide is typically synthesized via the Menshutkin reaction, a classic method for forming quaternary ammonium salts.

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the starting material, 2-methylquinoline (also known as quinaldine), acts as a nucleophile. It attacks the electrophilic ethyl carbon of an ethylating agent, typically iodoethane (ethyl iodide).

Step 2: Salt Formation This nucleophilic substitution (S_N2) reaction forms a new carbon-nitrogen bond. The iodide ion, having been displaced from the iodoethane, serves as the counter-ion to the newly formed positively charged quinolinium cation.

Experimental Workflow: Synthesis of **1-Ethyl-2-methylquinolinium iodide**

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent (e.g., acetonitrile or ethanol).
- **Addition of Alkylating Agent:** Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of iodoethane to the solution.
- **Reaction:** Heat the mixture to reflux for a specified period (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- **Purification:** Collect the solid product by vacuum filtration. Wash the crystals with cold diethyl ether to remove unreacted starting materials.
- **Drying & Characterization:** Dry the purified yellow crystalline powder under vacuum.^[9] Characterize the final product using techniques such as ^1H NMR, ^{13}C NMR, and melting point analysis to confirm its identity and purity.

Significance in Research and Development

Quinolinium salts, including **1-Ethyl-2-methylquinolinium iodide**, are important compounds in several scientific domains.

- **Dye Synthesis:** It serves as a crucial precursor in the synthesis of carbocyanine dyes.^{[10][11][12]} These dyes are known for their strong absorption and fluorescence properties and are used as photosensitizers in various applications.
- **Fluorescent Probes:** The quinolinium core is a fluorophore.^[13] Derivatives are developed as fluorescent probes for sensing and imaging, including monitoring pH changes in biological

and chemical systems.[14][15][16] The quaternization of the nitrogen generally enhances the fluorescence properties compared to the neutral quinoline base.[17]

- Drug Development: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] While this specific iodide salt is primarily a synthetic intermediate, its derivatives are explored for a range of therapeutic applications.

Conclusion

The IUPAC name **1-Ethyl-2-methylquinolinium iodide** is a model of systematic chemical nomenclature. Each component of the name—from the parent heterocycle and its numbering to the suffixes and prefixes indicating charge and substitution—is dictated by a clear and logical set of rules. For researchers, scientists, and drug development professionals, a thorough understanding of this system is not merely academic; it is a prerequisite for accurate communication, unambiguous structural representation, and the foundational integrity of chemical research and development.

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